Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methylsulfonyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQKKTWLJTDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238451 | |
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220679-12-9 | |
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methanesulphonylindole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methanesulphonylindole.
Esterification: The 5-methanesulphonylindole is then esterified with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain ethyl 5-methanesulphonylindole-2-carboxylate in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent for organic chemists.
Biology
- Biochemical Probes : This compound is utilized as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to modify biological activities makes it valuable for studying enzyme kinetics and mechanisms.
Medicine
- Therapeutic Potential : this compound is being explored for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer cell lines, providing a basis for further drug development .
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted that modifications to the indole core could enhance biological activity, indicating potential for further development as anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction of this compound with specific enzymes showed that it could act as an inhibitor, providing insights into metabolic pathways involved in disease processes. This study emphasized its role as a biochemical probe, facilitating deeper understanding of enzyme mechanisms .
Mechanism of Action
The mechanism of action of ethyl 5-methanesulphonylindole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 5-position of the indole core is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) increase electrophilicity, facilitating nucleophilic substitution or coupling reactions .
- Lipophilic substituents (e.g., -OCH₂Ph) improve membrane permeability but may reduce aqueous solubility .
- Heterocyclic substituents (e.g., imidazolyl, pyridinyl) enable targeted interactions in enzyme inhibition .
Physicochemical Properties
- LogP : Alkoxy-substituted analogs (e.g., ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate) have LogP ~3.87, indicating moderate lipophilicity . Nitro or sulfonyl groups may further increase LogP but reduce solubility.
Biological Activity
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a methylsulfonyl group at the 5-position and an ethyl ester at the carboxylic acid position. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonyl group enhances solubility, allowing for better bioavailability and interaction with target sites.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it was tested against COLO 205 (colon cancer), SK-MEL-2 (melanoma), A549 (lung cancer), and JEG-3 (choriocarcinoma) cell lines using MTT assays. Results indicated that compounds with similar structures showed significant inhibition of cell proliferation, suggesting a promising anticancer activity profile .
- Mechanism Insights : The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that related indole derivatives can activate caspase pathways leading to programmed cell death in cancer cells .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
- Case Studies : A study involving structural modifications of indole derivatives indicated that certain substitutions could enhance anti-inflammatory activity significantly. For instance, derivatives with specific functional groups showed IC50 values in the low micromolar range against COX enzymes, suggesting that this compound could be optimized for better efficacy .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activities:
| Activity | Cell Lines/Targets | IC50 Values | Mechanism |
|---|---|---|---|
| Cytotoxicity | COLO 205 | Varies | Induction of apoptosis |
| SK-MEL-2 | Varies | Cell cycle arrest | |
| A549 | Varies | Apoptosis via caspase activation | |
| Anti-inflammatory | COX Enzymes | Low µM range | Inhibition of pro-inflammatory mediators |
| LOX | Low µM range | Modulation of inflammatory pathways |
Q & A
Q. Critical Considerations :
- Anhydrous Conditions : Moisture-sensitive reagents (e.g., AlCl₃) require strict anhydrous environments.
- Purification : Combiflash chromatography (0–40% ethyl acetate/hexane gradients) effectively isolates products .
- Monitoring : TLC (25–33% ethyl acetate/hexane) ensures reaction completion .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
- X-ray Crystallography : The gold standard for structural confirmation. SHELX software (e.g., SHELXL for refinement) resolves hydrogen-bonding networks and planar deviations (e.g., 0.028 Å in ) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methylsulfonyl’s deshielded signals at δ ~3.0 ppm for CH₃ and ~125–140 ppm for SO₂ in ¹³C).
- 2D Techniques (COSY, HSQC) : Assign coupling patterns and confirm regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., Exact Mass: 276.189665 in for related compounds) .
Advanced: How can researchers address challenges in the regioselective introduction of the methylsulfonyl group during synthesis?
Answer:
Regioselectivity at the indole 5-position is influenced by:
- Directing Groups : Electron-donating groups (e.g., methoxy) at adjacent positions can direct sulfonation. highlights abnormal regioselectivity in Fischer indole synthesis, emphasizing the need for protecting groups or catalysts to control reactivity .
- Oxidative Conditions : Methylthio precursors (e.g., 5-(methylthio)indole derivatives) oxidized with mCPBA or H₂O₂/AcOH to yield sulfonyl groups.
- Computational Guidance : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, identifying favorable transition states for sulfonation .
Advanced: What computational approaches are employed to predict the reactivity and physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates solubility and stability in solvents (e.g., methanol/water mixtures for recrystallization) .
Advanced: How do structural modifications at the indole ring’s 5-position impact biological activity in derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (EWGs) : Methylsulfonyl enhances metabolic stability and binding affinity (e.g., ’s acylation derivatives tested for kinase inhibition) .
- Steric Effects : Bulky substituents at the 5-position may hinder target engagement, requiring molecular docking to optimize fit.
- Biological Assays :
- In Vitro Testing : Derivatives are screened against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify half-life improvements from sulfonyl groups .
Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
Answer:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle lattice differences. emphasizes SHELXL refinement with twin detection for twinned crystals .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., melting point variations in for indole derivatives) .
- Computational Tools : Mercury (CCDC) visualizes packing motifs, while DASH predicts powder diffraction patterns for polymorph identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
